

## Commercial Availability and Technical Guide for 4-lodophenylboronic Acid

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

4-lodophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of 4-iodophenylboronic acid, detailed experimental protocols for its synthesis and purification, and its application in a representative synthetic transformation. Furthermore, this document outlines a conceptual workflow for its potential application in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for enzyme discovery and inhibitor screening.

## **Commercial Availability**

4-lodophenylboronic acid is readily available from a multitude of chemical suppliers. The purity and pricing can vary between vendors and are dependent on the quantity purchased. A summary of representative commercial sources is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Availability of 4-lodophenylboronic Acid



Supplier	Product Number	Purity	Available Quantities	Price (USD) - Representative
Sigma-Aldrich	471933	≥95.0%	5 g, 25 g	\$65.50 (5g), \$238.00 (25g)
Thermo Fisher Scientific	AC359480010	97%	1 g, 5 g, 25 g	\$39.50 (1g), \$105.00 (5g)
Chem-Impex	06996	>95% (T)	5 g, 10 g, 25 g, 100 g	\$48.00 (5g), \$80.00 (10g)
Boron Molecular	BM693	95%	1 g, 5 g, 10 g, 25 g, 100 g	\$25.00 (1g), \$85.00 (5g)
TCI America	10830	>98.0% (T)	5 g, 25 g	\$88.00 (5g), \$300.00 (25g)

Prices are subject to change and may not reflect current market values. Please verify with the supplier. (T) indicates purity determined by titration.

# Experimental Protocols Synthesis of 4-lodophenylboronic Acid from 1,4Diiodobenzene

This protocol describes the synthesis of 4-iodophenylboronic acid from 1,4-diiodobenzene via a lithium-halogen exchange followed by borylation.

#### Materials:

- 1,4-Diiodobenzene
- Anhydrous diethyl ether (Et2O)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate
- Hydrochloric acid (HCl), 1 M aqueous solution



- Hexanes
- Magnesium sulfate (MgSO<sub>4</sub>)
- · Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (oven-dried)
- Magnetic stirrer and stir bar
- Low-temperature bath (e.g., dry ice/acetone)

#### Procedure:

- To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add 1,4-diiodobenzene (1.0 eq).
- Dissolve the 1,4-diiodobenzene in anhydrous diethyl ether.
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- To the resulting solution, add triisopropyl borate (1.1 eq) dropwise, again maintaining a temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.
- · Continue stirring for 30 minutes.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether (3 x).



- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

### **Purification by Recrystallization**

The crude 4-iodophenylboronic acid can be purified by recrystallization.

#### Materials:

- · Crude 4-iodophenylboronic acid
- Water or a mixed solvent system (e.g., water/ethanol)
- Erlenmeyer flask
- Hot plate
- · Büchner funnel and filter paper
- Vacuum flask

#### Procedure:

- Transfer the crude 4-iodophenylboronic acid to an Erlenmeyer flask.
- Add a minimal amount of hot water (or the chosen solvent system) to dissolve the solid completely. The boronic acid is more soluble in hot water than in cold water.
- Once dissolved, allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold water.
- Dry the purified crystals under vacuum.



## **Application in Suzuki-Miyaura Cross-Coupling**

4-lodophenylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol for the coupling of 4-iodophenylboronic acid with an aryl bromide.

#### Materials:

- 4-lodophenylboronic acid (1.2 eq)
- Aryl bromide (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, typically 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, typically 2-3 eq)
- Solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and stir bar
- · Heating mantle or oil bath

#### Procedure:

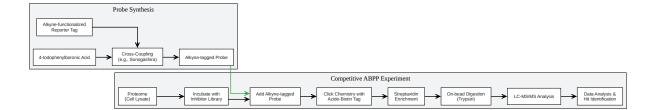
- To a round-bottom flask, add the aryl bromide, 4-iodophenylboronic acid, palladium catalyst, and base.
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add the degassed solvent and water (if using a biphasic system).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature.



- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Conceptual Workflow: Application in Activity-Based Protein Profiling (ABPP)

4-lodophenylboronic acid can serve as a versatile scaffold for the design of chemical probes for ABPP. The boronic acid moiety can act as a reversible covalent warhead targeting serine or threonine residues in enzyme active sites. The iodo- group provides a convenient handle for further functionalization, such as the introduction of a reporter tag (e.g., a fluorophore or biotin) via a cross-coupling reaction. The following diagram illustrates a conceptual workflow for the use of a 4-iodophenylboronic acid-derived probe in a competitive ABPP experiment to identify enzyme inhibitors.[1][2][3]



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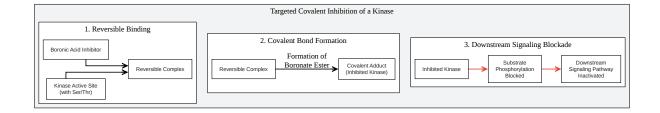


Caption: Conceptual workflow for competitive ABPP using a 4-iodophenylboronic acid-derived probe.

This workflow enables the identification of small molecules from a library that compete with the boronic acid probe for binding to the active site of target enzymes, thus identifying potential inhibitors.[1][2]

## Signaling Pathway Visualization: Targeted Covalent Inhibition

Boronic acids, including derivatives of 4-iodophenylboronic acid, are increasingly explored as warheads for targeted covalent inhibitors.[4][5] These inhibitors can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of a target protein, leading to potent and prolonged inhibition. The following diagram illustrates the general principle of targeted covalent inhibition of a protein kinase, a common target in drug discovery.



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Caption: General mechanism of targeted covalent inhibition of a protein kinase by a boronic acid inhibitor.

This targeted approach can lead to drugs with improved potency and duration of action compared to non-covalent inhibitors. The versatility of the 4-iodophenylboronic acid scaffold



allows for its incorporation into various molecular designs to achieve selectivity for different protein targets.[5]

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